ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C14H17F3N4O3 and its molecular weight is 346.31. The purity is usually 95%.
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Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been identified as versatile scaffolds in the design of kinase inhibitors, essential for targeted cancer therapies. These compounds can interact with kinases in multiple binding modes, proving particularly useful in medicinal chemistry for developing drugs with improved potency and selectivity against a broad range of kinase targets. The review by Wenglowsky (2013) in "Expert Opinion on Therapeutic Patents" highlights the application of pyrazolo[3,4-b]pyridine in kinase inhibition, detailing how this scaffold often binds to the hinge region of the kinase, contributing to the development of novel therapeutic agents (Wenglowsky, 2013).
Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[3,4-b]pyridine, has shown significant therapeutic potential across a wide spectrum of biological activities, from anticancer and anti-infectious agents to anti-inflammatory and CNS drugs. Cherukupalli et al. (2017) provide an extensive review of the synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives and their diverse medicinal properties. This review underlines the importance of structure-activity relationship (SAR) studies in optimizing these compounds for various pharmacological targets, suggesting the potential for the development of new drug candidates using pyrazolo[1,5-a]pyrimidine as a core structure (Cherukupalli et al., 2017).
Properties
IUPAC Name |
ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c1-3-23-13(22)9-6-19-12-8(7-20-21(12)2)11(9)24-10(4-5-18)14(15,16)17/h6-7,10H,3-5,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUCVMDLHSMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC(CCN)C(F)(F)F)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326576 |
Source
|
Record name | ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860610-42-0 |
Source
|
Record name | ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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